Glyco-snap-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It exhibits greater stability (half-life of 27 hours) compared to SNAP (S-nitroso-N-acetyl-DL-penicillamine) in aqueous medium . This compound is significant due to its ability to release nitric oxide, a molecule involved in various physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glyco-SNAP-2 involves the reaction of N-acetyl-DL-penicillamine with a sugar moiety, specifically 2-deoxy-α,β-D-glucopyranose. The reaction conditions typically include an aqueous medium and the presence of EDTA to enhance stability .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥95% .
Analyse Chemischer Reaktionen
Types of Reactions: Glyco-SNAP-2 primarily undergoes decomposition to release nitric oxide. This process can be influenced by factors such as pH, temperature, and the presence of metal ions.
Common Reagents and Conditions: The decomposition of this compound is facilitated by aqueous buffers and methanol. The presence of EDTA helps to stabilize the compound and prolong its half-life .
Major Products Formed: The primary product formed from the decomposition of this compound is nitric oxide. This molecule plays a crucial role in various biological processes, including vasodilation and neurotransmission .
Wissenschaftliche Forschungsanwendungen
Glyco-SNAP-2 has a wide range of applications in scientific research:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies involving nitric oxide’s reactivity and interactions.
Biology: Employed in studies investigating the role of nitric oxide in cellular signaling, immune response, and apoptosis.
Medicine: Utilized in research on cardiovascular diseases, where nitric oxide’s vasodilatory effects are of interest. It is also studied for its potential therapeutic applications in conditions such as hypertension and erectile dysfunction.
Wirkmechanismus
Glyco-SNAP-2 releases nitric oxide through a decomposition process. The nitric oxide then interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
SNAP (S-nitroso-N-acetyl-DL-penicillamine): Similar to Glyco-SNAP-2 but with a shorter half-life (10.3 hours) in aqueous medium.
Glyco-SNAP-1: Another nitric oxide donor with properties similar to this compound but with different stability and reactivity profiles.
Uniqueness of this compound: this compound stands out due to its enhanced stability and longer half-life compared to other nitric oxide donors. This makes it a more reliable source of nitric oxide for extended studies and applications .
Biologische Aktivität
Glyco-Snap-2 (2-gluSNAP) is a glycosylated nitric oxide (NO) donor that has garnered attention for its potential therapeutic applications, particularly in oncology and cellular signaling. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and implications for future research.
Overview of this compound
This compound is a derivative of S-nitroso-N-acetylpencillamine (SNAP), modified by the addition of glucose. This modification enhances the solubility and selectivity of the compound for certain cell types, particularly cancer cells. The compound releases NO upon decomposition, which plays a crucial role in its biological effects.
In Vitro Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study comparing the cytotoxic effects of different NO donors found that this compound was more effective than SNAP and fructose-1-SNAP in reducing cell viability in human carcinoma cell lines derived from oral tissues. The mechanism of cell death primarily involved apoptosis, characterized by chromatin condensation and membrane blebbing observed through fluorescence microscopy .
Table 1: Cytotoxicity Comparison of NO Donors
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 10 | Apoptosis via NO release |
SNAP | 20 | Apoptosis via NO release |
Fructose-1-SNAP | 30 | Apoptosis via NO release |
Nitric Oxide Release
The primary mechanism through which this compound exerts its biological effects is through the release of NO. The half-life of this compound in physiological conditions is approximately 20 hours, allowing for sustained NO release, which can induce nitrosative stress in target cells . This stress is linked to DNA damage and apoptosis, as evidenced by increased levels of nitrotyrosine and DNA strand breaks in treated cells .
Interaction with Cellular Pathways
This compound has been shown to modulate various cellular pathways. For instance, it decreases insulin-like growth factor I (IGF-I) mRNA levels in muscle cells, potentially impacting muscle repair and growth processes . Additionally, it influences tumor necrosis factor-alpha (TNFα) signaling pathways, which are critical in inflammation and cancer progression .
Antitumor Activity in Ovarian Cancer
A study investigating the antitumor effects of this compound on ovarian cancer cells revealed that it significantly inhibited cell proliferation compared to unconjugated SNAP. The enhanced efficacy was attributed to its selective targeting of cancerous tissues due to the glucose moiety, which promotes uptake by cancer cells over normal cells .
Effects on Glioblastoma Cells
In another study focusing on glioblastoma cell lines (T98G), this compound displayed increased sensitivity compared to traditional NO donors. This suggests a potential role for this compound in treating aggressive brain tumors by leveraging its selective cytotoxicity .
Eigenschaften
IUPAC Name |
2-acetamido-3-methyl-3-nitrososulfanyl-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(21)15-7-9(20)8(19)6(4-17)24-12(7)22/h6-10,12,17,19-20,22H,4H2,1-3H3,(H,14,18)(H,15,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJKBQQBYUJGPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NC1C(C(C(OC1O)CO)O)O)C(C)(C)SN=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.